Coelenteramine
Overview
Description
Coelenteramine is a biologically significant compound, primarily known as the oxidation product of coelenterazine, a luciferin found in many marine bioluminescent organisms . It is involved in the luminescent systems of creatures like the jellyfish Aequorea victoria, where it acts as a prosthetic group in the photoprotein aequorin . Coelenteramine has also been identified for its potent antioxidant properties, capable of protecting cells from oxidative stress .
Synthesis Analysis
The synthesis of coelenterazine, and by extension coelenteramine, has been a subject of interest due to its applications in bioluminescence imaging and potential in photodynamic therapy . Strategies for large-scale synthesis of coelenterazine involve Negishi-type coupling reactions, starting with pyrazin-2-amine and utilizing inexpensive materials and catalysts . Novel synthetic methods have also been developed for derivatives of coelenterazine, such as v-coelenterazine, which exhibit red-shifted luminescence properties .
Molecular Structure Analysis
Coelenterazine is an imidazopyrazinone compound, and its structure has been elucidated through studies involving marine organisms like the deep-sea copepod Metridia pacifica. It has been demonstrated that coelenterazine can be biosynthesized from amino acids such as l-tyrosine and l-phenylalanine . The molecular structure of coelenteramine, as the oxidation product, retains the core features of the imidazopyrazinone scaffold .
Chemical Reactions Analysis
The chemiluminescence of coelenterazine involves its decomposition into coelenteramide and CO2, with coelenteramine being a key intermediate . The fluorescence and chemiluminescence states of coelenteramide, a closely related compound, have been systematically studied, revealing significant differences in geometries and electronic structures among the states responsible for light emission . The chemiluminescence state is characterized by a larger charge transfer over a longer distance compared to the fluorescence states .
Physical and Chemical Properties Analysis
Coelenterazine and its derivatives exhibit remarkable antioxidative properties, with a unique mode of action described as a "cascade," where the mother-compound is transformed by reactive oxygen species (ROS) into a daughter-compound, coelenteramine, which also possesses antioxidative properties . The study of structure-activity relationships has provided insights into the structural basis of the antioxidative properties of coelenteramine and related compounds10. The presence of specific functional groups and the lipophilic character of substituents significantly influence their capacity to inhibit lipid peroxidation10.
Scientific Research Applications
Antioxidant Properties
Coelenteramine has been recognized for its remarkable antioxidative properties towards reactive oxygen and nitrogen species (ROS/RNS). This discovery, rooted in the study of natural bioluminescent compounds, has led to the development of aminopyrazine derivatives as potential leads in antioxidant-based therapies. These compounds have shown effectiveness in inhibiting lipid peroxidation, quenching peroxynitrite, and protecting cell constituents (membranes, DNA) from various oxidative stressors. In vivo studies have also demonstrated their activity in protecting against ischemia-reperfusion damages (Dubuissona, Reesa, & Marchand‐Brynaert, 2004).
Anticancer Potential
Research has explored the potential of brominated coelenteramines, metabolic products of the chemi-/bioluminescent system of marine coelenterazine, in anticancer therapy. Studies on prostate and breast cancer have indicated that these molecules exhibit high structural specificity and potential for use in combination therapy. The anticancer activity displayed by brominated coelenteramines and coelenterazines appears to be due to independent mechanisms of action. Interestingly, certain coelenteramines have shown a safety profile toward noncancer cells and induced cell death via apoptosis in lung and gastric cancer models (Magalhães et al., 2022).
Role in Bioluminescence
Coelenteramine is formed as an oxidation product of coelenterazine, a luciferin found in many marine bioluminescent organisms. Coelenterazine and its analogs, upon oxidation to coelenteramine, exhibit chain-breaking properties, delaying lipid peroxidation in micellar solutions and reducing the propagation rate of oxidative processes. This indicates a significant role in the antioxidative mechanism of coelenterazine and its analogs in bioluminescent reactions (de Wergifosse et al., 2004).
Chemiluminescence in Diagnostics
Coelenteramine, as a part of the coelenterazine system, has applications in chemiluminescence and is utilized in diagnostic tools. Its use in immunoassays, receptor assays, DNA probes, and biosensors highlights its potential in clinical chemistry and molecular biology for sensitive detection of specific ions and molecules (Dodeigne, Thunus, & Lejeune, 2000).
Bioluminescence Imaging
Coelenteramine-containing proteins are used in imaging applications, particularly in monitoring calcium dynamics in living plants. The luminescence emitted upon binding free calcium can be tailored with different coelenterazine analogues to enhance sensitivity and provide different properties to the resultant aequorin, a calcium-activated photoprotein (Knight, Read, Campbell, & Trewavas, 1993).
Safety And Hazards
Future Directions
Recent studies have shown that the bromination of compounds associated with the marine Coelenterazine system can provide them with new properties, such as anticancer activity and enhanced emission . The anticancer potential of brominated analogs of coelenteramine, a metabolic product and synthesis precursor of the chemi-/bioluminescent systems of marine coelenterazine, has been investigated .
properties
IUPAC Name |
4-(5-amino-6-benzylpyrazin-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c18-17-15(10-12-4-2-1-3-5-12)20-16(11-19-17)13-6-8-14(21)9-7-13/h1-9,11,21H,10H2,(H2,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNPYAKFDUFNND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CN=C2N)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30958363 | |
Record name | Coelenteramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30958363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Amino-6-benzylpyrazin-2-yl)phenol | |
CAS RN |
37156-84-6 | |
Record name | 4-[5-Amino-6-(phenylmethyl)-2-pyrazinyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37156-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037156846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coelenteramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30958363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COELENTERAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CE63ZJ743V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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